molecular formula C19H22ClNO6S B11514261 Ethyl 3-(2-chlorophenyl)-3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}propanoate

Ethyl 3-(2-chlorophenyl)-3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}propanoate

Cat. No.: B11514261
M. Wt: 427.9 g/mol
InChI Key: ODQDSONVCKWRCT-UHFFFAOYSA-N
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Description

ETHYL 3-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANOATE is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANOATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Sulfonamide Intermediate: The reaction between 3,4-dimethoxybenzenesulfonyl chloride and an appropriate amine under basic conditions to form the sulfonamide intermediate.

    Alkylation: The sulfonamide intermediate is then alkylated with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate.

    Substitution Reaction: The final step involves the substitution of the bromine atom with a 2-chlorophenyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

ETHYL 3-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANOATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-(2-BROMOPHENYL)-3-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANOATE
  • ETHYL 3-(2-FLUOROPHENYL)-3-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANOATE

Uniqueness

ETHYL 3-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANOATE is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and biological activity compared to its bromine or fluorine analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

Molecular Formula

C19H22ClNO6S

Molecular Weight

427.9 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxyphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C19H22ClNO6S/c1-4-27-19(22)12-16(14-7-5-6-8-15(14)20)21-28(23,24)13-9-10-17(25-2)18(11-13)26-3/h5-11,16,21H,4,12H2,1-3H3

InChI Key

ODQDSONVCKWRCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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